N-cyclohexyl-6-iodoquinazolin-4-amine
Overview
Description
N-cyclohexyl-6-iodoquinazolin-4-amine is a chemical compound with the molecular formula C14H16IN3. It belongs to the quinazoline family, which is known for its diverse biological activities. This compound is characterized by the presence of a cyclohexyl group attached to the nitrogen atom at the fourth position of the quinazoline ring, and an iodine atom at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-6-iodoquinazolin-4-amine typically involves the iodination of a quinazoline precursor followed by the introduction of the cyclohexylamine group. One common method includes:
Iodination: The quinazoline precursor is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the sixth position.
Cyclohexylamine Introduction: The iodinated quinazoline is then reacted with cyclohexylamine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-6-iodoquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and other atoms in the quinazoline ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would result in a reduced quinazoline derivative.
Scientific Research Applications
N-cyclohexyl-6-iodoquinazolin-4-amine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-6-iodoquinazolin-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-6,7-dimethoxyquinazolin-4-amine: This compound has methoxy groups at the sixth and seventh positions instead of an iodine atom.
N-cyclohexylquinazolin-4-amine: Lacks the iodine atom at the sixth position.
Uniqueness
N-cyclohexyl-6-iodoquinazolin-4-amine is unique due to the presence of the iodine atom, which can be further modified to create a variety of derivatives. This makes it a versatile intermediate in the synthesis of biologically active compounds.
Properties
IUPAC Name |
N-cyclohexyl-6-iodoquinazolin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16IN3/c15-10-6-7-13-12(8-10)14(17-9-16-13)18-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBRDSQWPLOGEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC=NC3=C2C=C(C=C3)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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